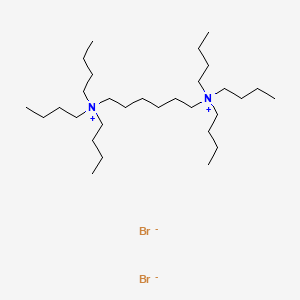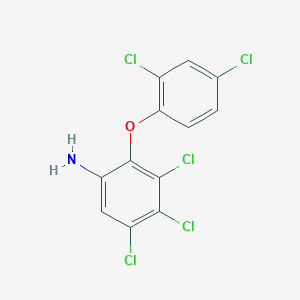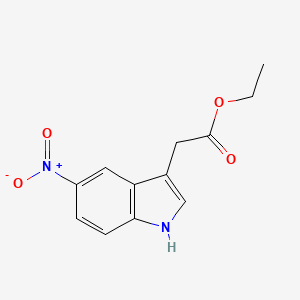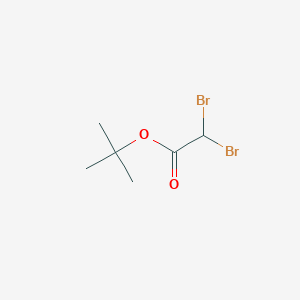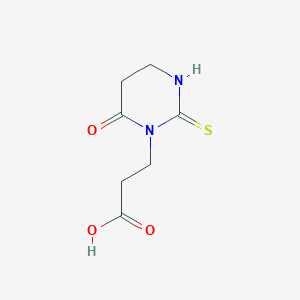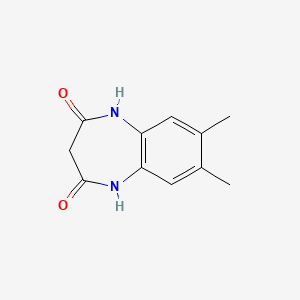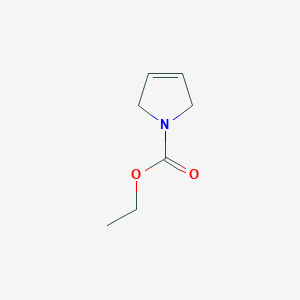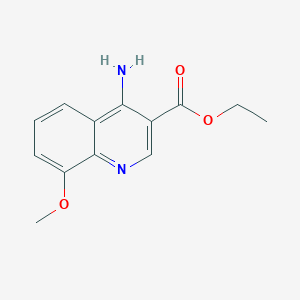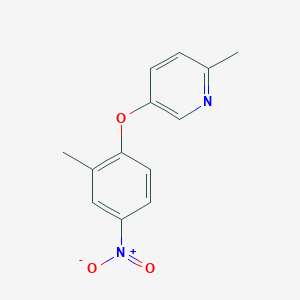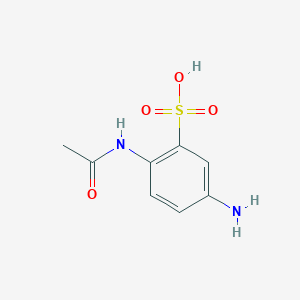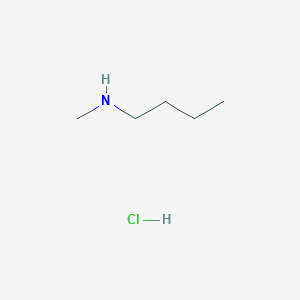
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane
概要
説明
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic tertiary amine with the molecular formula C₁₆H₃₆N₄. This compound is known for its unique structure, which consists of a 16-membered ring with four nitrogen atoms and four methyl groups attached to the nitrogen atoms. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .
準備方法
The synthesis of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of N,N’-dimethyl-1,2-ethanediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms, reducing any oxidized forms back to the amine.
Substitution: The methyl groups attached to the nitrogen atoms can undergo substitution reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has several scientific research applications:
Coordination Chemistry: It is widely used as a ligand in the formation of metal complexes.
Biological Studies: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: In industry, the compound is used in the synthesis of advanced materials and as a stabilizer for certain chemical processes.
作用機序
The mechanism by which 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them in specific oxidation states. This property is exploited in catalysis, where the metal complexes can facilitate various chemical reactions by providing a stable environment for the reactive intermediates .
類似化合物との比較
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane can be compared with other macrocyclic amines, such as:
Cyclam (1,4,8,11-tetraazacyclotetradecane): Cyclam has a smaller ring size (14-membered) and lacks the methyl groups, which affects its coordination properties and reactivity.
Cyclen (1,4,7,10-tetraazacyclododecane): Cyclen has an even smaller ring size (12-membered) and is often used in similar applications but with different metal ion preferences and stability.
1,5,9,13-Tetraazacyclohexadecane: This compound is similar in structure but lacks the methyl groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific ring size and the presence of methyl groups, which enhance its ability to form stable and selective metal complexes.
特性
IUPAC Name |
1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONSCWAHMKWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCCN(CCCN(CCC1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327766 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70233-56-6 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



